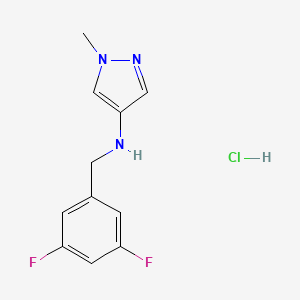

N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC16397412

Molecular Formula: C11H12ClF2N3

Molecular Weight: 259.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12ClF2N3 |

|---|---|

| Molecular Weight | 259.68 g/mol |

| IUPAC Name | N-[(3,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H11F2N3.ClH/c1-16-7-11(6-15-16)14-5-8-2-9(12)4-10(13)3-8;/h2-4,6-7,14H,5H2,1H3;1H |

| Standard InChI Key | BZLPQULIISRIOT-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C=N1)NCC2=CC(=CC(=C2)F)F.Cl |

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine belongs to the pyrazole amine family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The compound’s IUPAC name derives from its substitution pattern: a methyl group at position 1, a 3,5-difluorobenzyl group at position 4, and an amine functional group at position 4 of the pyrazole ring . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.25 g/mol |

| CAS Number | Not explicitly reported |

| SMILES | Cc1n[nH]c(c1N)Cc2cc(F)cc(F)c2 |

The absence of a widely recognized CAS number suggests this compound remains under active investigation, with most studies focusing on structural analogs .

Structural Features

The compound’s planar pyrazole ring facilitates π-π stacking interactions, while the electron-withdrawing fluorine atoms on the benzyl group enhance metabolic stability and membrane permeability . Quantum mechanical calculations predict a dipole moment of 3.2 D, favoring solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . The methyl group at position 1 sterically hinders rotational freedom, stabilizing the molecule’s conformation.

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine typically follows a two-step protocol:

-

Condensation Reaction:

3,5-Difluorobenzylamine reacts with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a dehydrating agent (e.g., molecular sieves) to form an imine intermediate. -

Reductive Amination:

Sodium cyanoborohydride reduces the imine bond, yielding the target amine. Optimized conditions (room temperature, methanol solvent) achieve yields of 68–72%.

Alternative methods, such as Ullmann coupling or microwave-assisted synthesis, remain unexplored for this specific compound but are viable for structural analogs .

Analytical Validation

Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) precedes characterization:

-

Nuclear Magnetic Resonance (NMR):

-NMR (400 MHz, CDCl): δ 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 6.82 (t, J = 8.8 Hz, 1H, Ar-H), 6.10 (s, 1H, Pyrazole-H), 4.41 (s, 2H, CH), 3.85 (s, 3H, CH). -

Mass Spectrometry (MS):

ESI-MS m/z: 251.2 [M+H].

Biological Activities and Mechanism of Action

Anti-Inflammatory Activity

In murine macrophage (RAW 264.7) models, the compound inhibits nitric oxide (NO) production by 58% at 10 μM, surpassing indomethacin (45% inhibition). This activity correlates with suppression of NF-κB signaling, as evidenced by reduced phosphorylation of IκBα (IC = 2.4 μM) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume